molecular formula C39H51NO7 B1672789 Janthitrem F CAS No. 90986-52-0

Janthitrem F

Cat. No.: B1672789
CAS No.: 90986-52-0
M. Wt: 645.8 g/mol
InChI Key: SHMYDSYGDWIPKT-WWVOELFWSA-N
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Description

Janthitrem F is a tremorgenic mycotoxin produced by the fungus Penicillium janthinellum. It belongs to the family of indole-diterpenes, which are known for their complex structures and potent biological activities. This compound is characterized by its unique molecular structure, which includes multiple fused rings and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Janthitrem F is primarily obtained through the cultivation of Penicillium janthinellum. The fungus is grown under specific conditions that promote the production of this compound. The extraction process involves isolating the compound from the fungal culture using organic solvents and chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Janthitrem F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different research purposes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Janthitrem F has several scientific research applications due to its unique biological activities:

Mechanism of Action

Janthitrem F exerts its effects by interacting with specific molecular targets in the nervous system. It is known to inhibit potassium ion channels, leading to the disruption of normal neuronal function. This inhibition results in the characteristic tremors and neurotoxic symptoms observed in affected organisms. The compound’s complex structure allows it to bind effectively to these ion channels, making it a potent neurotoxin .

Comparison with Similar Compounds

    Aflatrems: Known for their potent tremorgenic effects.

    Lolitrems: Associated with ryegrass staggers in livestock.

    Paspalitrems: Produced by fungi associated with grasses and known for their neurotoxic effects.

    Penitrems: Produced by Penicillium species and known for their potent neurotoxicity.

    Shearinines: Structurally similar but with distinct biological activities.

    Sulpinines: Known for their unique structural features and biological effects.

    Terpendoles: Produced by various fungi and studied for their diverse biological activities

Janthitrem F stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its potent neurotoxic effects and complex structure make it a valuable compound for scientific research and a subject of interest in various fields.

Properties

CAS No.

90986-52-0

Molecular Formula

C39H51NO7

Molecular Weight

645.8 g/mol

IUPAC Name

[(2S,3R,6S,8S,9R,12S,15S,21S,22R)-12,21-dihydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaen-9-yl] acetate

InChI

InChI=1S/C39H51NO7/c1-19(41)45-29-17-26-28(46-33(29)35(4,5)43)11-12-37(8)38(9)20(10-13-39(26,37)44)14-24-22-15-23-21(16-27(22)40-32(24)38)25-18-34(2,3)47-36(6,7)30(25)31(23)42/h15-18,20,28-31,33,40,42-44H,10-14H2,1-9H3/t20-,28-,29+,30+,31+,33-,37+,38+,39+/m0/s1

InChI Key

SHMYDSYGDWIPKT-WWVOELFWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C2[C@H](CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)C)O)C)O[C@@H]1C(C)(C)O

SMILES

CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)OC1C(C)(C)O

Canonical SMILES

CC(=O)OC1C=C2C(CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)OC1C(C)(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Janthitrem F;  Janthitrem E monoacetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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